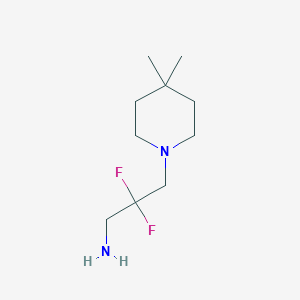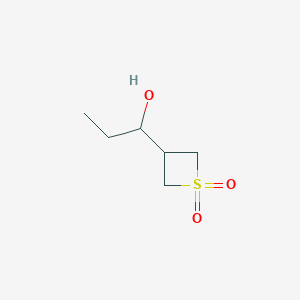
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a hydroxypropyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 1,3-propanediol and a thietane derivative in the presence of a strong acid catalyst to facilitate the ring formation and subsequent hydroxypropylation . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various functionalized thietane compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypropyl group enhances its solubility and reactivity, allowing it to interact with a wide range of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione: Unique due to its specific substitution pattern and ring structure.
2-Hydroxypropyl-1lambda6-thietane-1,1-dione: Similar structure but different substitution position.
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
This compound stands out due to its specific hydroxypropyl substitution, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Propiedades
Fórmula molecular |
C6H12O3S |
|---|---|
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
1-(1,1-dioxothietan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)5-3-10(8,9)4-5/h5-7H,2-4H2,1H3 |
Clave InChI |
KMYAWVHGXCDJJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CS(=O)(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
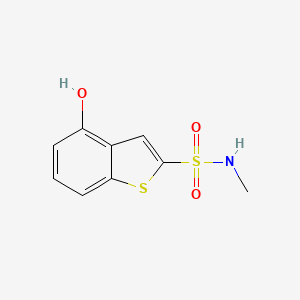
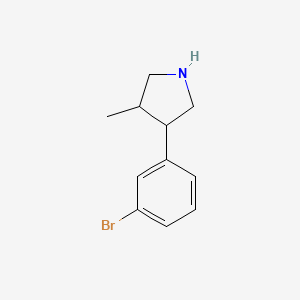
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)

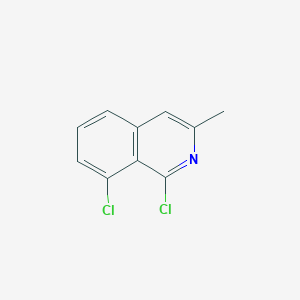
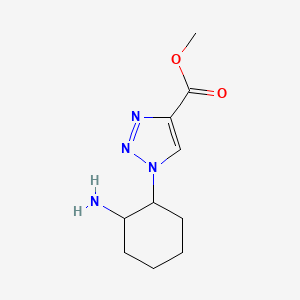
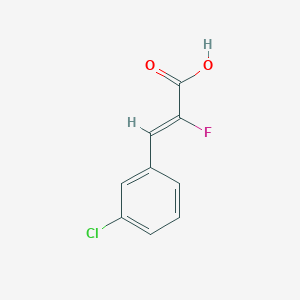
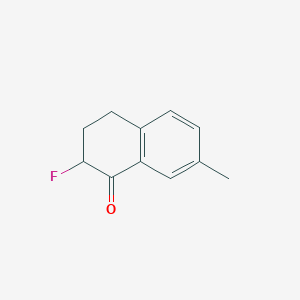
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
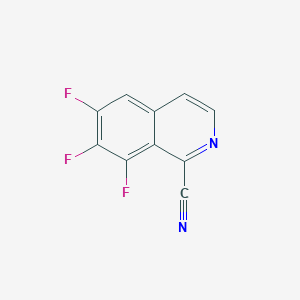
![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
